molecular formula C25H27N3O5 B15107273 ethyl 4-{[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}benzoate

ethyl 4-{[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}benzoate

Cat. No.: B15107273
M. Wt: 449.5 g/mol
InChI Key: NLTSKJVCPXMRTG-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}benzoate is a structurally complex compound featuring a pyrido[4,3-b]indole core substituted with a methoxy group at position 6. This core is linked via a 4-oxobutanoyl chain to an ethyl 4-aminobenzoate moiety. The compound’s design integrates heterocyclic and aromatic systems, which are often associated with biological activity, particularly in neurological or anticancer research.

The methoxy substituent could modulate electronic properties and metabolic stability .

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-[[4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C25H27N3O5/c1-3-33-25(31)16-4-6-17(7-5-16)26-23(29)10-11-24(30)28-13-12-22-20(15-28)19-14-18(32-2)8-9-21(19)27-22/h4-9,14,27H,3,10-13,15H2,1-2H3,(H,26,29)

InChI Key

NLTSKJVCPXMRTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}benzoate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and ethyl α-ethylacetoacetate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-{[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, this compound is compared to structurally or functionally related molecules from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Functional Groups/Substituents Biological/Physicochemical Notes References
Ethyl 4-{[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}benzoate (Target) Pyridoindole core, 4-oxobutanoyl linker, ethyl benzoate ~463.5 (estimated) Methoxy, amide, ester Likely CNS-targeting due to pyridoindole framework
N-(4-Iodophenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide Pyridoindole core, 4-oxobutanoyl linker, 4-iodophenylamide ~534.4 Iodo, amide Enhanced halogen-mediated binding affinity
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate Pyridoindole core, methyl benzoate, methyl substitution 334.4 Methyl (core and ester) Reduced lipophilicity vs. ethyl ester analogs
Ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate Pyrimidoindole core, sulfanyl acetyl linker, nitro group 543.6 Nitrophenyl, sulfanyl, amide Potential kinase inhibition due to nitro group
Ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolopyridine core, imidazole-propyl linker ~384.4 Imidazole, pyrazolo-pyridine Antifungal/antibacterial activity implied

Key Observations :

Core Heterocycles :

  • The target compound’s pyrido[4,3-b]indole core distinguishes it from analogs like pyrimidoindole (e.g., ) or pyrazolopyridine (e.g., ). These cores influence target selectivity; pyridoindoles are often explored in serotonin receptor modulation, while pyrimidoindoles may target kinases.

Linker and Substituent Effects: The 4-oxobutanoyl linker in the target compound contrasts with sulfanyl acetyl () or imidazole-propyl () linkers. The oxobutanoyl group may enhance hydrogen bonding or metabolic stability. Substituents like methoxy (target) vs. iodo () or nitro () alter electronic profiles and steric bulk, impacting binding and pharmacokinetics.

Ester vs.

Biological Implications :

  • While direct activity data for the target compound is absent, structurally related pyridoindoles () are associated with neuroactive properties. In contrast, nitro- or imidazole-containing analogs () suggest antimicrobial or kinase-inhibitory roles.

Research Findings and Mechanistic Insights

  • Synthetic Feasibility : The target compound’s synthesis may parallel methods for analogous pyridoindoles, such as Cs₂CO₃-mediated coupling (as in ) or Pd-catalyzed reactions.
  • Metabolic Stability : The methoxy group likely reduces oxidative metabolism compared to unsubstituted indoles, as seen in related compounds .
  • Structure-Activity Relationship (SAR) :
    • Replacement of the ethyl ester with a methyl group () decreases molecular weight and lipophilicity, which may reduce CNS penetration.
    • Halogenation (e.g., iodine in ) could enhance binding to hydrophobic pockets in target proteins.

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